molecular formula C13H19NO8 B4931104 4-(2-ETHOXY-2-OXOETHYL)-3,5-BIS(ETHOXYCARBONYL)-4,5-DIHYDRO-1,2-OXAZOL-2-IUM-2-OLATE

4-(2-ETHOXY-2-OXOETHYL)-3,5-BIS(ETHOXYCARBONYL)-4,5-DIHYDRO-1,2-OXAZOL-2-IUM-2-OLATE

Cat. No.: B4931104
M. Wt: 317.29 g/mol
InChI Key: AIRYSWPEBMSEHV-UHFFFAOYSA-N
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Description

4-(2-ETHOXY-2-OXOETHYL)-3,5-BIS(ETHOXYCARBONYL)-4,5-DIHYDRO-1,2-OXAZOL-2-IUM-2-OLATE is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure allows for diverse chemical reactions and interactions, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ETHOXY-2-OXOETHYL)-3,5-BIS(ETHOXYCARBONYL)-4,5-DIHYDRO-1,2-OXAZOL-2-IUM-2-OLATE typically involves multiple steps, starting from readily available precursorsCommon reagents used in the synthesis include ethyl chloroformate, sodium ethoxide, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-ETHOXY-2-OXOETHYL)-3,5-BIS(ETHOXYCARBONYL)-4,5-DIHYDRO-1,2-OXAZOL-2-IUM-2-OLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, dihydro compounds, and substituted oxazoles.

Scientific Research Applications

4-(2-ETHOXY-2-OXOETHYL)-3,5-BIS(ETHOXYCARBONYL)-4,5-DIHYDRO-1,2-OXAZOL-2-IUM-2-OLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological macromolecules.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-ETHOXY-2-OXOETHYL)-3,5-BIS(ETHOXYCARBONYL)-4,5-DIHYDRO-1,2-OXAZOL-2-IUM-2-OLATE involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. This can lead to changes in cellular processes and biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • N-(2-ethoxy-2-oxoethyl)-N-methyldithiocarbamate

Uniqueness

4-(2-ETHOXY-2-OXOETHYL)-3,5-BIS(ETHOXYCARBONYL)-4,5-DIHYDRO-1,2-OXAZOL-2-IUM-2-OLATE is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

diethyl 4-(2-ethoxy-2-oxoethyl)-2-oxido-4,5-dihydro-1,2-oxazol-2-ium-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO8/c1-4-19-9(15)7-8-10(12(16)20-5-2)14(18)22-11(8)13(17)21-6-3/h8,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRYSWPEBMSEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(O[N+](=C1C(=O)OCC)[O-])C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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